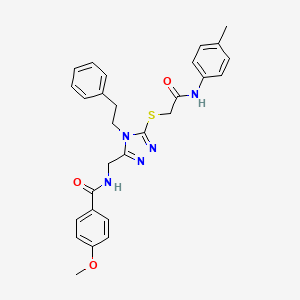![molecular formula C21H16ClN3O3 B2939247 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-17-5](/img/structure/B2939247.png)
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (C17H14ClN3O3) is a synthetic molecule created in the laboratory by a chemical process known as nitration. It is an aromatic heterocyclic compound, containing both a benzene ring and a benzimidazole ring. It is used in various scientific research applications, mainly in the fields of biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is used in various scientific research applications, mainly in the fields of biochemistry, physiology and pharmacology. It is used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a tool to study the structure and function of proteins. It is also used in studies of cell signaling pathways, and as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It binds to the active site of the enzyme, preventing it from catalyzing the reaction and thus inhibiting the synthesis of fatty acids.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of proteins. It has also been shown to act as an antioxidant and to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of applications. However, it is also limited in its use due to its potential toxicity and the fact that it is a synthetic compound.
Orientations Futures
There are several potential future directions for research involving 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole. These include further studies of its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further studies of its mechanism of action could help to elucidate its full range of applications. Other potential future directions include studies of its potential toxicity, as well as its potential use in other fields, such as agriculture and food science.
Méthodes De Synthèse
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is synthesized through a process known as nitration. This involves the reaction of an aromatic compound with a nitrating agent, such as nitric acid or a nitrate. The nitration reaction produces a nitro group, which is then attached to the aromatic compound. The nitro group can then be further reacted with other reagents to produce the desired product.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-2-4-15(5-3-14)13-28-24-20-12-18(25(26)27)10-11-19(20)23-21(24)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBYVCHAFOHBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)
![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2939187.png)